8-(Butylsulfanyl)octa-1,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Butylsulfanyl)octa-1,6-diene is an organic compound with the molecular formula C12H22S It is characterized by the presence of a butylsulfanyl group attached to an octadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Butylsulfanyl)octa-1,6-diene typically involves the reaction of 1,6-octadiene with a butylsulfanyl reagent under specific conditions. One common method is the nucleophilic substitution reaction where a butylsulfanyl group is introduced to the octadiene backbone. The reaction conditions often include the use of a base to facilitate the nucleophilic attack and a solvent to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(Butylsulfanyl)octa-1,6-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Butylsulfanyl)octa-1,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(Butylsulfanyl)octa-1,6-diene involves its interaction with molecular targets through its functional groups. The butylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attacks, electrophilic additions, and radical reactions .
Comparison with Similar Compounds
Similar Compounds
1,6-Octadiene: A simpler diene without the butylsulfanyl group.
1,4-Pentadiene: Another diene with a different carbon chain length.
1,3-Butadiene: A conjugated diene with different reactivity and stability.
Uniqueness
8-(Butylsulfanyl)octa-1,6-diene is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other dienes. This functional group allows for a wider range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
CAS No. |
133124-43-3 |
---|---|
Molecular Formula |
C12H22S |
Molecular Weight |
198.37 g/mol |
IUPAC Name |
8-butylsulfanylocta-1,6-diene |
InChI |
InChI=1S/C12H22S/c1-3-5-7-8-9-10-12-13-11-6-4-2/h3,9-10H,1,4-8,11-12H2,2H3 |
InChI Key |
BVCXGRNQIVULHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC=CCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.